molecular formula C25H25N3O3 B10994497 1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10994497
M. Wt: 415.5 g/mol
InChI Key: CDSKVURPQPHASM-UHFFFAOYSA-N
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Description

1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring, a naphthalene moiety, and a benzyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Naphthalene Moiety: The naphthalene moiety can be attached through an amide bond formation reaction using naphthalene-2-carbonyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride with a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways involved in neurotransmission.

    Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide can be compared to other compounds with similar structures:

    1-benzyl-N-{2-[(phenylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide: Similar structure but with a phenyl group instead of a naphthalene moiety, potentially altering its reactivity and biological activity.

    1-benzyl-N-{2-[(pyridine-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide: Contains a pyridine ring, which may confer different electronic properties and reactivity.

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

1-benzyl-N-[2-(naphthalene-2-carbonylamino)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H25N3O3/c29-23-15-22(17-28(23)16-18-6-2-1-3-7-18)25(31)27-13-12-26-24(30)21-11-10-19-8-4-5-9-20(19)14-21/h1-11,14,22H,12-13,15-17H2,(H,26,30)(H,27,31)

InChI Key

CDSKVURPQPHASM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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